4-(3-Aminopropyl)piperazin-1-amine
Description
Structural Context within Piperazine (B1678402) Chemistry and Polyamines
From a structural standpoint, 1,4-Bis(3-aminopropyl)piperazine (B145938) is a symmetrically N,N'-disubstituted derivative of piperazine. Piperazine itself is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. nist.gov The addition of the two 3-aminopropyl groups introduces four nitrogen atoms in total: two tertiary amines within the piperazine ring and two primary amines at the terminus of the side chains.
This configuration places the compound within the family of polyamines, organic compounds having two or more primary amino groups. The presence of these multiple amine groups imparts specific chemical properties, including basicity and the ability to coordinate with metal ions. The thermodynamic parameters for the protonation of its amine groups have been a subject of study in aqueous solutions. sigmaaldrich.comchemimpex.com
Table 1: Physicochemical Properties of 1,4-Bis(3-aminopropyl)piperazine
| Property | Value |
|---|---|
| CAS Number | 7209-38-3 sigmaaldrich.com |
| Molecular Formula | C₁₀H₂₄N₄ sigmaaldrich.com |
| Molecular Weight | 200.32 g/mol sigmaaldrich.com |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 150-152 °C at 2 mmHg sigmaaldrich.com |
| Melting Point | 15 °C sigmaaldrich.com |
| Density | 0.973 g/mL at 25 °C sigmaaldrich.com |
Historical Perspectives on Initial Syntheses and Characterizations
While 1,4-Bis(3-aminopropyl)piperazine is now a commercially available and widely used research chemical, specific details regarding its initial synthesis and characterization are not prominent in recent literature. acs.org Modern research articles, particularly those from the early 2000s onwards, frequently cite it as a known starting material for more complex syntheses. google.comnih.gov
A general and established method for synthesizing such N-alkylated piperazines involves a two-step process. The first step is typically a double Michael addition (cyanoethylation) of piperazine with acrylonitrile. The resulting dinitrile intermediate is then reduced, commonly through catalytic hydrogenation, to yield the final diamine product, 1,4-Bis(3-aminopropyl)piperazine. This route is a common industrial method for producing polyamines.
Overview of Multidisciplinary Research Trajectories and Significance
The unique structural characteristics of 1,4-Bis(3-aminopropyl)piperazine have made it a valuable tool in a wide array of scientific disciplines. Its utility as a linker, monomer, and ligand has led to significant research trajectories.
Medicinal Chemistry: The compound is a prominent scaffold in drug discovery. A significant area of research has been in the development of new antimalarial agents. Scientists have used it as a flexible linker to connect two 7-chloroquinoline (B30040) moieties or other pharmacophores, aiming to create drugs effective against chloroquine-resistant strains of Plasmodium falciparum. google.comingentaconnect.com Furthermore, derivatives have been synthesized and investigated for the treatment of neurodegenerative diseases, such as those related to Tau protein aggregation (Tauopathies), and for their potential as anticancer agents. nih.gov Research has also explored its use in creating libraries of compounds to identify new biological targets. researchgate.net
Table 2: Key Research Applications of 1,4-Bis(3-aminopropyl)piperazine
| Research Field | Specific Application | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimalarial drug development | Derivatives show activity against chloroquine-resistant malaria parasites. google.comingentaconnect.com |
| Neurodegenerative disease research | Serves as a scaffold for compounds targeting neurofibrillary degeneration. nih.gov | |
| Polymer & Materials Science | Monomer for polyimides | Used to create novel polyimides with selective permeability for biosensor applications. |
| Functionalization of materials | Applied to modify surfaces of materials like montmorillonite (B579905) and kanemite. sigmaaldrich.com |
| Coordination Chemistry | Ligand for metal complexes | Forms complexes with metals like Palladium, which exhibit antimicrobial properties. acs.org |
Polymer and Materials Science: In polymer chemistry, 1,4-Bis(3-aminopropyl)piperazine serves as a diamine monomer. It has been reacted with dianhydrides, such as pyromellitic dianhydride, to synthesize novel polyimides. These polymers have been characterized for their thermal properties and their potential use as permselective membranes on electrodes for the selective detection of biomolecules like dopamine (B1211576). Additionally, it has been used to functionalize inorganic materials like natural montmorillonite clay and synthetic kanemite, altering their surface properties for various applications. sigmaaldrich.comacs.org
Coordination Chemistry: The multiple nitrogen atoms in the molecule make it an effective chelating ligand for various metal ions. For instance, it has been used to synthesize a novel Palladium(II) double complex, which was characterized and investigated for its antimicrobial activity. acs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H18N4 |
|---|---|
Molecular Weight |
158.25 g/mol |
IUPAC Name |
4-(3-aminopropyl)piperazin-1-amine |
InChI |
InChI=1S/C7H18N4/c8-2-1-3-10-4-6-11(9)7-5-10/h1-9H2 |
InChI Key |
CABULLISIORTJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to 1,4-Bis(3-aminopropyl)piperazine (B145938)
The synthesis of 1,4-Bis(3-aminopropyl)piperazine is most commonly achieved through nucleophilic substitution reactions, which are favored for their straightforwardness and scalability.
Nucleophilic Substitution Reactions
The reaction between a nucleophile and an alkyl halide is a fundamental transformation in organic synthesis. In the context of producing 1,4-Bis(3-aminopropyl)piperazine, piperazine (B1678402) acts as the nucleophile.
A widely utilized method for synthesizing 1,4-Bis(3-aminopropyl)piperazine involves the direct reaction of piperazine with 3-chloropropylamine (B7771022). In this process, the secondary amine groups of the piperazine ring attack the electrophilic carbon atom of 3-chloropropylamine, which bears a chlorine leaving group. This results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion. Given that piperazine has two reactive secondary amine sites, the reaction proceeds in a stepwise manner to yield the disubstituted product.
The reaction between piperazine and 3-chloropropylamine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this mechanism, the nucleophilic nitrogen atom of piperazine attacks the carbon atom bonded to the chlorine atom from the backside, leading to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. This is followed by the inversion of stereochemistry at the carbon center and the expulsion of the chloride ion.
Several factors influence the efficiency of this SN2 reaction. Piperazine itself is a potent nucleophile due to the presence of two nitrogen atoms with lone pairs of electrons. researchgate.net The choice of a primary alkyl halide like 3-chloropropylamine is also crucial, as SN2 reactions are most efficient with unhindered substrates. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed as a byproduct, which would otherwise protonate the amine groups and render them non-nucleophilic.
The synthesis of primary amines through SN2 reactions is a common strategy in organic chemistry. youtube.com Variations of this approach include the use of sodium azide (B81097) followed by reduction, or sodium cyanide followed by reduction, with the latter method introducing an additional carbon atom into the alkyl chain. youtube.com
The optimization of reaction conditions is critical for maximizing the yield and purity of 1,4-Bis(3-aminopropyl)piperazine. Key parameters that are often adjusted include the solvent, temperature, stoichiometry of reactants, and the nature of the base used.
Solvent Effects: The choice of solvent can significantly impact the rate of an SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred as they can solvate the cation of the base while leaving the anion (the nucleophile) relatively free and highly reactive. researchgate.net For instance, the reaction of piperazine with pentafluoropyridine, a similar nucleophilic substitution, is effectively carried out in acetonitrile. researchgate.net
Temperature: Increasing the reaction temperature generally increases the rate of reaction. However, excessively high temperatures can lead to side reactions and decomposition of the product. For the synthesis of derivatives of 1,4-Bis(3-aminopropyl)piperazine, reaction temperatures can range from room temperature to reflux conditions, often between 80°C and 160°C, depending on the specific reagents and solvent used. google.comgoogle.com
Stoichiometry: The molar ratio of the reactants is another important factor. Using an excess of one reactant can help to drive the reaction to completion. In the synthesis of 1,4-Bis(3-aminopropyl)piperazine, the stoichiometry between piperazine and 3-chloropropylamine needs to be carefully controlled to favor the formation of the desired disubstituted product over the monosubstituted intermediate.
Basic Conditions: A base is typically added to the reaction mixture to neutralize the acid generated during the reaction. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), or stronger bases like sodium hydride (NaH). google.comgoogle.comresearchgate.net The choice of base can influence the reaction rate and yield. For example, in some amidation reactions, using NaH as a base resulted in a significantly higher yield (80%) compared to K₂CO₃ (39%). researchgate.net
| Parameter | Condition | Effect on Reaction | Citation |
|---|---|---|---|
| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | Enhances nucleophilicity and reaction rate. | researchgate.net |
| Temperature | 80-160 °C | Increases reaction rate, but must be controlled to avoid side reactions. | google.comgoogle.com |
| Base | K₂CO₃ or NaH | Neutralizes acid byproduct; NaH can lead to higher yields in some cases. | google.comgoogle.comresearchgate.net |
Alternative Synthetic Approaches (e.g., from protected intermediates)
To improve selectivity and minimize the formation of byproducts, alternative synthetic routes employing protected intermediates have been developed. This strategy involves the use of protecting groups to temporarily block one of the reactive amine functionalities, allowing for controlled reactions at other sites.
A common approach involves the use of a Boc (tert-butyloxycarbonyl) protecting group. For instance, a derivative of 1,4-Bis(3-aminopropyl)piperazine can be prepared using tert-butyl N-{3-[4-(3-aminopropyl)piperazin-1-yl]propyl}carbamate. google.com In this case, one of the primary amine groups is protected as a carbamate, which directs the subsequent reaction to the other free amine group. The Boc group can be later removed under acidic conditions, such as with hydrochloric acid in dioxane, to yield the desired product. google.com
Another method involves the protection of the primary amine groups of 1,4-Bis(3-aminopropyl)piperazine itself with di-tert-dicarbonate in the presence of a base like sodium hydroxide (B78521) in a solvent such as dioxane. google.com This forms a bis-Boc protected intermediate that can be used in further synthetic steps.
Derivatization Strategies and Functional Group Transformations
The terminal primary amine groups of 1,4-Bis(3-aminopropyl)piperazine are amenable to a wide range of derivatization reactions and functional group transformations. These modifications are often performed to introduce new functionalities and properties to the molecule for various applications.
One of the most common derivatization strategies is reductive amination . This involves reacting 1,4-Bis(3-aminopropyl)piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium acetoxyborohydride. google.comgoogle.com This reaction results in the formation of secondary or tertiary amines at the terminal positions. For example, reaction with isobutyraldehyde (B47883) followed by reduction with sodium borohydride yields N-[3-(4-{3-[Bis(2-methylpropyl)amino]propyl}piperazin-l-yl)propyl]-1,2,3,4-tetrahydroacridin-9-amine. google.com
Acylation is another frequently employed transformation. The primary amine groups can react with acyl chlorides or anhydrides to form amides. For example, 1,4-Bis(3-aminopropyl)piperazine can be reacted with a compound of the formula R₂Cl in a solvent like DMF to yield the corresponding amide derivative. google.comgoogle.com
Furthermore, 1,4-Bis(3-aminopropyl)piperazine has been used as a monomer in polymer synthesis . For instance, it can be reacted with pyromellitic dianhydride to form a novel polyimide. researchgate.net It has also been used to functionalize materials like natural montmorillonite (B579905) and synthetic kanemite, creating new inorganic-organic chelating materials for the removal of metal ions from aqueous solutions. nih.govsigmaaldrich.comsigmaaldrich.com
Formation of Schiff Base Derivatives
The primary amino groups of 4-(3-aminopropyl)piperazin-1-amine readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases, also known as imines. dergipark.org.trresearchgate.net This reaction typically involves heating the reactants in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. researchgate.net The equilibrium of the reaction is driven forward by the removal of water.
The general reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to yield the characteristic azomethine (-C=N-) group. Given that the starting material has two primary amine functions, the reaction can proceed at one or both ends, leading to mono- or bis-Schiff base derivatives, depending on the stoichiometry of the carbonyl reagent used.
A typical synthesis involves refluxing the piperazine derivative with an aromatic aldehyde in ethanol for several hours. dergipark.org.tr The resulting Schiff base often precipitates from the solution upon cooling and can be purified by recrystallization. dergipark.org.tr
Table 1: Examples of Aldehydes for Schiff Base Formation
| Aldehyde Reactant | Potential Product Structure (mono-adduct) |
|---|---|
| Benzaldehyde (B42025) | N-benzylidene-3-(4-(3-aminopropyl)piperazin-1-yl)propan-1-amine |
| 4-Fluorobenzaldehyde | N-(4-fluorobenzylidene)-3-(4-(3-aminopropyl)piperazin-1-yl)propan-1-amine |
| 3-Nitrobenzaldehyde | N-(3-nitrobenzylidene)-3-(4-(3-aminopropyl)piperazin-1-yl)propan-1-amine |
Acylation Reactions for Carboxamide Synthesis
The primary and secondary amine functionalities within this compound are susceptible to acylation, leading to the formation of carboxamides. This transformation can be achieved using various acylating agents, most commonly acyl chlorides or carboxylic acids. youtube.commnstate.edu
When reacting with acyl chlorides, the reaction is typically rapid and exothermic. It is often performed in the presence of a base (like triethylamine, pyridine, or even an excess of the starting amine) to neutralize the hydrochloric acid byproduct. mnstate.edu The reaction of a similar compound, 1-(3-aminopropyl)-4-methylpiperazine, with furan-2-carbonyl chloride serves as a pertinent example of this type of transformation. fishersci.com
Direct condensation with carboxylic acids is also possible but generally requires more forcing conditions, such as high temperatures (often above 160 °C), to drive off water. youtube.com Catalysts like boric acid or certain metal complexes can facilitate this reaction under milder conditions. youtube.com Depending on the reaction conditions and stoichiometry, acylation can occur at the primary amines or the secondary amine within the piperazine ring. For instance, the compound 1-(4-(3-aminopropyl)piperazin-1-yl)ethanone (B117267) is a known derivative resulting from acylation. uni.lu
Reductive Amination Protocols
Reductive amination is a powerful method for forming C-N bonds and is widely used in pharmaceutical chemistry. nih.govmdpi.com This two-step, one-pot process involves the initial formation of a Schiff base (imine) or enamine from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine. researchgate.net
For this compound, its primary amino groups can react with aldehydes or ketones. The resulting iminium ion intermediate is then reduced by a suitable reducing agent, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. researchgate.netgoogle.com
A documented example involves a derivative of 1,4-bis(3-aminopropyl)piperazine which is reacted with isobutyraldehyde. The reaction mixture is refluxed with a Dean-Stark apparatus to remove water and form the imine, which is subsequently dissolved in a solvent like dichloroethane (DCE) and treated with sodium borohydride (NaBH₄) to yield the alkylated amine product. google.com This protocol can be used to introduce a wide variety of substituents at the primary amine positions.
Table 2: Reagents for Reductive Amination
| Carbonyl Compound | Reducing Agent | Potential Product (at one primary amine) |
|---|---|---|
| Isobutyraldehyde | Sodium Borohydride (NaBH₄) | N-isobutyl-3-(4-(3-aminopropyl)piperazin-1-yl)propan-1-amine |
| Acetone | Sodium Cyanoborohydride (NaBH₃CN) | N-isopropyl-3-(4-(3-aminopropyl)piperazin-1-yl)propan-1-amine |
Oxidation Reactions and Products (e.g., Amine Oxides)
The nitrogen atoms in this compound can be oxidized. The tertiary amines within the piperazine ring are particularly susceptible to oxidation to form N-oxides. This transformation is typically carried out using oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA).
Furthermore, studies on the atmospheric oxidation of piperazine itself by hydroxyl (OH) radicals show the formation of products like 1-nitropiperazine (B131163) and 1-nitrosopiperazine. nih.gov This suggests that under specific oxidative conditions, particularly involving nitrogen oxides, the secondary amine within the piperazine ring (if one of the propyl groups were absent) or even the primary amines could be converted to nitro or nitroso derivatives. nih.gov The primary amines can also be oxidized, though this can sometimes lead to complex product mixtures or cleavage of the C-N bond depending on the oxidant used.
Reduction Reactions and Derivatives (e.g., Secondary Amines)
Reduction reactions are primarily relevant for derivatives of this compound rather than the parent compound itself. A key application is the reduction of Schiff bases, which are readily synthesized as described in section 2.2.1.
The imine double bond (C=N) of a Schiff base derivative can be selectively reduced to a single bond, converting the imine into a secondary amine. This reduction is commonly achieved using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation. jocpr.com This two-step sequence of Schiff base formation followed by reduction is functionally equivalent to the reductive amination protocol.
For example, a bis-Schiff base formed from the reaction of this compound with two equivalents of benzaldehyde can be reduced to yield N,N'-dibenzyl-1,4-bis(3-aminopropyl)piperazine, a derivative containing two secondary amine groups.
Substitution Reactions Involving Amine Moieties (e.g., with Alkyl Halides, Acyl Chlorides)
The nucleophilic nature of the primary amine groups makes them suitable for substitution reactions, particularly with alkyl halides in a process known as alkylation. libretexts.org This Sₙ2 reaction can be difficult to control, often resulting in polyalkylation. mnstate.edulibretexts.org The reaction of a primary amine with an alkyl halide initially forms a secondary amine, which can then react with another molecule of the alkyl halide to form a tertiary amine. The tertiary amine can further react to produce a quaternary ammonium (B1175870) salt. libretexts.org Using a large excess of the amine can favor mono-alkylation. mnstate.edu
Acylation with acyl chlorides, as detailed in section 2.2.2, is another crucial substitution reaction. It provides a reliable method to form stable amide bonds at the primary amine positions. mnstate.edu
Table 3: Substitution Reaction Examples
| Reagent | Reaction Type | Product Type (at one primary amine) |
|---|---|---|
| Methyl Iodide | Alkylation | Secondary Amine (N-methyl) |
| Benzoyl Chloride | Acylation | Carboxamide (N-benzoyl) |
Intramolecular Cyclization Pathways
Derivatives of this compound can be designed to undergo intramolecular cyclization to form new heterocyclic systems. This requires the initial installation of a second reactive functional group that can react with one of the existing nitrogen atoms.
For example, if one of the primary amino groups is first converted into a leaving group (e.g., via diazotization) or a different nucleophile after a series of reactions, it could potentially cyclize onto the other amino-propyl chain. More common are strategies where the amine itself acts as the nucleophile. A derivative could be synthesized where the terminal end of one of the propyl chains contains an electrophilic center, such as an alkyl halide or a carbonyl group. This could then react with the primary amine of the other propyl chain, leading to the formation of a large macrocyclic structure.
Methodologies like intramolecular hydroamination or palladium-catalyzed cyclizations, which are used for synthesizing piperazines and other nitrogen heterocycles, could be adapted for suitably functionalized derivatives of this compound to create novel bicyclic or macrocyclic architectures. organic-chemistry.org
Chemical Reactivity and Mechanistic Investigations
Protonation Equilibria and Solution Chemistry
The presence of four amine groups—two primary and two tertiary within the piperazine (B1678402) ring—allows 4-(3-aminopropyl)piperazin-1-amine to accept up to four protons in acidic conditions. The study of its protonation equilibria is crucial for understanding its behavior in various chemical and biological systems.
Determination of Protonation Constants (pKa) by Potentiometric Titration
Potentiometric titration is a standard and effective method for determining the acid dissociation constants (pKa) of substances. researchgate.netsigmaaldrich.com For this compound, this technique has been employed to quantify the pKa values associated with its four protonation steps. A study by Nguyen et al. (2020) systematically determined these constants at various temperatures. acs.orgacs.orgfigshare.com
The pKa values indicate the pH at which a specific amine group is 50% protonated. For a polyamine like this compound, there are four distinct pKa values corresponding to the sequential protonation of the nitrogen atoms.
Table 1: Protonation Constants (pKa) of this compound at Different Temperatures
| Temperature (K) | pKa1 | pKa2 | pKa3 |
|---|---|---|---|
| 288.15 | 10.45 | 9.42 | 6.23 |
| 298.15 | 10.13 | 9.11 | 5.87 |
| 308.15 | 9.82 | 8.81 | 5.52 |
| 318.15 | 9.52 | 8.52 | 5.18 |
| 323.15 | 9.38 | 8.38 | 5.02 |
Data sourced from Nguyen et al. (2020). acs.org
Computational Modeling of Protonation Sites and Mechanisms
Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the protonation mechanism at a molecular level. researchgate.net For this compound, DFT calculations have been used to elucidate the order of protonation of the four nitrogen atoms. acs.orgacs.orgfigshare.com
These studies have shown that the first two protonations occur at the primary amine groups at the ends of the propyl chains. The third and fourth protonations then occur at the tertiary amine groups within the piperazine ring. This can be attributed to the higher basicity of the primary amines compared to the tertiary amines in this specific molecular structure. The computational models help to visualize the electron density on each nitrogen atom and predict which site is most favorable for protonation.
Thermodynamic Analysis of Protonation Reactions (ΔG, ΔH, ΔS)
The thermodynamic parameters of the protonation reactions, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), have been determined from the temperature dependence of the pKa values using the van't Hoff equation. acs.orgacs.orgfigshare.com These parameters provide a deeper understanding of the driving forces behind the protonation process.
The Gibbs free energy change indicates the spontaneity of the protonation, while the enthalpy change reflects the heat absorbed or released during the reaction. The entropy change provides information about the change in disorder of the system upon protonation.
Table 2: Thermodynamic Parameters for the Protonation of this compound at 298.15 K
| Protonation Step | ΔG⁰ (kJ/mol) | ΔH⁰ (kJ/mol) | ΔS⁰ (J/mol·K) |
|---|---|---|---|
| 1st Protonation | -57.82 | -48.3 | 31.9 |
| 2nd Protonation | -52.00 | -47.2 | 16.1 |
| 3rd Protonation | -33.50 | -48.1 | -48.9 |
Data sourced from Nguyen et al. (2020). acs.org
Temperature Dependence of Dissociation Constants
As shown in Table 1, the dissociation constants (pKa values) of this compound are temperature-dependent. The pKa values generally decrease as the temperature increases. acs.org This indicates that the protonation reactions are exothermic, which is consistent with the negative enthalpy changes (ΔH⁰) observed. The relationship between pKa and temperature is important for controlling the protonation state of the molecule in applications where temperature varies.
Coordination Chemistry as a Ligand
The multiple amine groups in this compound make it an excellent chelating ligand, capable of forming stable complexes with various metal ions.
Metal Complexation with Divalent Metal Ions (e.g., Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺)
The coordination of this compound (BAPP) with divalent metal ions such as cobalt(II), nickel(II), copper(II), and zinc(II) has been investigated. researchgate.net The stability of these metal complexes is quantified by their formation constants (log K). Thermodynamic studies have revealed the stoichiometry and stability of the complexes formed in aqueous solution.
A study by El-Sherif et al. (2012) determined the formation constants for the 1:1 complexes of BAPP with these metal ions. The stability of these complexes was found to follow the Irving-Williams series, which is a general trend for the stability of high-spin octahedral complexes of first-row transition metals. researchgate.net
Table 3: Formation Constants (log K) for 1:1 Complexes of this compound with Divalent Metal Ions at 298.15 K
| Metal Ion | log K |
|---|---|
| Co²⁺ | 10.45 |
| Ni²⁺ | 12.15 |
| Cu²⁺ | 16.10 |
| Zn²⁺ | 11.20 |
Data sourced from El-Sherif et al. (2012). researchgate.net
The order of stability for the complexes is Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. The particularly high stability of the Cu²⁺ complex is a common observation and is attributed to the Jahn-Teller effect. These stable complexes have potential applications in various fields, including catalysis and materials science.
Stability Constants and Stoichiometry of Binary Complexes
The interaction of BAPP with divalent metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) has been a subject of thermodynamic investigation. nih.govnih.gov Potentiometric titrations have shown that the formation of these metal-BAPP complexes involves the release of a proton. nih.gov The stability of these binary complexes generally follows the Irving-Williams order: Co(II) < Ni(II) < Cu(II) > Zn(II). nih.govnih.gov
Studies have confirmed the formation of 1:1 metal-to-ligand species. nih.gov The formation of 1:2 complexes is reportedly hindered because BAPP acts as a tetradentate ligand, meaning it can bind to a central metal atom at four points. nih.gov
Table 1: Stability Constants of M(II)-BAPP Complexes
| Metal Ion | Log K |
|---|---|
| Co(II) | 10.51 |
| Ni(II) | 12.41 |
| Cu(II) | 15.65 |
| Zn(II) | 11.23 |
Note: Stability constants (Log K) are determined potentiometrically at a constant ionic strength. nih.gov
Formation and Characterization of Ternary Complexes
BAPP is also capable of forming more complex structures known as ternary complexes, where it binds to a metal ion along with another ligand. These have been investigated for their biological relevance. nih.gov
The formation of ternary complexes involving zinc(II), BAPP, and various amino acids has been studied. nih.govresearchgate.net These studies are significant as they mimic biological systems where multiple ligands compete for metal ions. nih.gov The amino acids investigated include alanine, threonine, serine, ornithine, and glutamic acid. researchgate.net The stability of these ternary complexes is evaluated to understand their potential biological activity. nih.govresearchgate.net
Research has extended to the formation of ternary complexes of Zn(II)-BAPP with amides like glycinamide (B1583983) and glutamine, and DNA constituents such as inosine, thymidine, and thymine. researchgate.net The formation of these complexes is crucial for understanding the potential interactions of such compounds with biological macromolecules. nih.gov For instance, a palladium(II) complex involving BAPP, [Pd(BAPP)][PdCl4], has been synthesized and shown to interact with and cleave DNA. nih.gov
Investigations into the formation of Zn(BAPP)L ternary complexes (where L represents an amino acid, amide, or DNA constituent) have revealed that they are formed through a simultaneous mechanism. nih.govsigmaaldrich.com This means that the metal ion, BAPP, and the secondary ligand come together at the same time to form the complex, rather than in a stepwise fashion. nih.govnih.gov The stability of these ternary complexes has been quantitatively compared to their corresponding binary complexes. nih.govresearchgate.net
Applications in Inorganic Framework Synthesis (e.g., Selenogallate Frameworks)
While direct evidence for the use of this compound in the synthesis of selenogallate frameworks is not prevalent in the provided search results, its utility as a structure-directing agent in the formation of other inorganic frameworks is documented. For example, it has been used to functionalize natural montmorillonite (B579905) and synthetic kanemite. sigmaaldrich.comthermofisher.com This suggests its potential as a template or building block in the creation of novel porous materials. The chloride salt of the compound, 3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-aminium chloride, has also been a subject of research, indicating its role in forming crystalline structures. hw.ac.uk
Supramolecular Chemistry and Non-Covalent Interactions
Supramolecular chemistry focuses on the assemblies of molecules held together by non-covalent interactions, which are weaker than covalent bonds but crucial for the formation of complex structures. numberanalytics.com These interactions include hydrogen bonding, π-π interactions, electrostatic forces, and van der Waals forces. numberanalytics.com
In the context of piperazine derivatives, these non-covalent interactions are fundamental to their crystal engineering and the formation of supramolecular assemblies. For instance, studies on 4-phenylpiperazin-1-ium salts have demonstrated how hydrogen bonds and other non-covalent interactions dictate the crystal packing, leading to one, two, or three-dimensional structures. mdpi.comnih.gov Hydrogen bonds, in particular, play a significant role in stabilizing the crystal structures of such compounds. mdpi.com The study of these interactions is key to designing new materials with specific properties. numberanalytics.com
Analysis of "this compound" Reveals Critical Data Gap in Scientific Literature
A comprehensive review of available scientific databases and literature has revealed a significant lack of specific research data for the chemical compound this compound, particularly concerning its chemical reactivity and mechanistic properties. Despite targeted searches for its crystalline structure, hydrogen bonding networks, supramolecular binding, and C-H…π interactions, no published crystallographic data or detailed mechanistic studies for this specific molecule could be located.
The investigation was structured to populate a detailed outline focusing on the compound's solid-state chemistry, a fundamental area for understanding a substance's behavior and potential applications. The intended sections for which information was sought included:
C-H…π Interactions in Crystal Packing
These topics require precise atomic coordinate data, which is only obtainable through techniques like single-crystal X-ray diffraction. The absence of such data in repositories like the Cambridge Structural Database (CSD) and other academic journals prevents a scientifically accurate discussion of these properties.
While research exists for structurally related compounds, the strict focus on "this compound" cannot be maintained with integrity using data from analogues. For instance, extensive information is available for the similar but distinct compound, 1,4-bis(3-aminopropyl)piperazine (B145938) . The crystallographic study of its monoprotonated chloride salt, "3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-aminium chloride," details its hydrogen bonding and crystal packing. iucr.orgresearchgate.net However, the substitution of a primary amine group at the N1 position in the requested compound, in place of a second aminopropyl group, would fundamentally alter the molecule's symmetry, electronic distribution, and hydrogen bonding potential. Extrapolating findings from this symmetric analogue to the asymmetric target compound would be speculative and scientifically unsound.
Similarly, other related molecules appear in the literature, such as Boc-protected precursors like tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate bldpharm.com and N-methylated versions like 1-(3-Aminopropyl)-4-methylpiperazine . chemicalbook.comfishersci.ca Again, the chemical modifications in these compounds preclude the direct application of their structural data to this compound.
General principles of hydrogen bonding in amines and C-H…π interactions in molecular crystals are well-documented. nih.govnih.gov However, without specific experimental data for this compound, any discussion would remain generic and fail to meet the requirements of a detailed, substance-specific analysis.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the hydrogen and carbon environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy of 4-(3-Aminopropyl)piperazin-1-amine provides distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons.
A representative ¹H NMR spectrum of 1,4-bis(3-aminopropyl)piperazine (B145938) in deuterated chloroform (B151607) (CDCl₃) exhibits several key signals. The protons of the two primary amine (-NH₂) groups typically appear as a broad singlet. The methylene (B1212753) protons of the propyl chains and the piperazine (B1678402) ring give rise to a series of multiplets.
Table 1: ¹H NMR Chemical Shift Data for 1,4-Bis(3-aminopropyl)piperazine in CDCl₃ chemicalbook.comchemicalbook.com
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~2.74 | t | -CH₂- (adjacent to terminal NH₂) |
| ~2.47 | t | -CH₂- (adjacent to piperazine N) |
| ~2.42 | s | -CH₂- (piperazine ring) |
| ~1.63 | m | -CH₂- (central methylene of propyl chain) |
| ~1.24 | br s | -NH₂ (primary amine) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. 't' denotes a triplet, 's' a singlet, and 'm' a multiplet.
The integration of these signals corresponds to the number of protons in each unique environment, further confirming the molecular structure. Coupling constants between adjacent protons, which provide information about the dihedral angles and connectivity, can be determined from high-resolution spectra.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of this compound. Due to the molecule's symmetry, a limited number of signals are observed, each corresponding to a unique carbon environment.
Table 2: ¹³C NMR Chemical Shift Data for 1,4-Bis(3-aminopropyl)piperazine chemicalbook.com
| Chemical Shift (ppm) | Assignment |
| ~57.1 | C-N (piperazine ring) |
| ~53.5 | C-N (propyl chain, adjacent to piperazine) |
| ~40.5 | C-N (propyl chain, adjacent to NH₂) |
| ~27.8 | C-C (central carbon of propyl chain) |
Note: Chemical shifts are approximate and can vary based on the solvent.
The positions of these signals are characteristic of sp³-hybridized carbons bonded to nitrogen and other carbon atoms, providing a clear map of the molecule's carbon skeleton.
Solid-State ¹³C MAS NMR Spectroscopy
Solid-state ¹³C Magic Angle Spinning (MAS) NMR spectroscopy offers insights into the structure and dynamics of molecules in the solid phase. For piperazine-containing compounds, this technique can reveal information about the conformation of the piperazine ring (chair, boat, or twist-boat) and the packing of molecules in the crystal lattice. escholarship.org While specific solid-state ¹³C MAS NMR data for this compound is not widely published, studies on related piperazine derivatives demonstrate that distinct chemical shifts can be observed for different crystalline forms (polymorphs). nih.gov These shifts are sensitive to intermolecular interactions, such as hydrogen bonding, which are prevalent in the solid state of this amine-rich compound.
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The FTIR spectrum of this compound is dominated by absorptions corresponding to N-H and C-H stretching and bending vibrations.
Table 3: Key FTIR Absorption Bands for 1,4-Bis(3-aminopropyl)piperazine np-mrd.org
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3350 - 3250 | N-H stretch | Characteristic of primary amines, often appearing as a doublet. |
| 2950 - 2800 | C-H stretch | Aliphatic C-H stretching of the propyl chains and piperazine ring. |
| 1650 - 1580 | N-H bend | Scissoring vibration of the primary amine groups. |
| 1470 - 1440 | C-H bend | Bending (scissoring and wagging) of the methylene groups. |
| 1150 - 1050 | C-N stretch | Stretching vibrations of the carbon-nitrogen bonds. |
The presence of strong, broad bands in the N-H stretching region is a clear indicator of the primary amine functionalities. The various C-H and C-N vibrations confirm the aliphatic nature of the propyl chains and the piperazine ring.
Mass Spectrometry (e.g., MALDI, High-Resolution Mass Spectrometry)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. The NIST WebBook provides an electron ionization (EI) mass spectrum for 1,4-bis(3-aminopropyl)piperazine. nist.govnist.gov
The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of the compound (200.32 g/mol ). High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula with high accuracy.
The fragmentation pattern in the mass spectrum is characteristic of the molecule's structure. For 1,4-bis(3-aminopropyl)piperazine, common fragmentation pathways would involve the cleavage of C-C and C-N bonds. Expected fragment ions would arise from the loss of the aminopropyl side chains and the fragmentation of the piperazine ring. Analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR and IR spectroscopy.
X-ray Crystallography and Solid-State Structural Analysis
The definitive three-dimensional arrangement of atoms and molecules in the crystalline solid state of the hydrochloride salt of this compound, namely 3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-aminium chloride, has been elucidated by single-crystal X-ray diffraction. This powerful analytical technique provides precise information on the molecular structure, conformation, and the nature of intermolecular interactions that govern the crystal packing.
The crystallographic analysis of 3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-aminium chloride revealed that it crystallizes in the monoclinic system. The crystal structure was solved and refined in the space group P21/n. The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal lattice, were determined at a temperature of 293 K.
The fundamental crystallographic data are summarized in the table below.
Crystal Data and Structure Refinement for 3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-aminium chloride
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/n |
| a (Å) | 8.5424 (17) |
| b (Å) | 8.9958 (18) |
| c (Å) | 15.408 (3) |
| β (°) | 103.89 (3) |
| Volume (ų) | 1147.1 (4) |
| Z | 4 |
In the solid state, the piperazine ring of the 3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-aminium cation adopts a classic chair conformation. The two aminopropyl substituents are attached to the nitrogen atoms of the piperazine ring. One of the propyl chains is protonated at its terminal amino group, forming an aminium group, which is a key feature of the hydrochloride salt. The bond lengths and angles within the molecule are within the expected ranges for similar structures. The carbon-carbon single bonds in the propyl chains and the piperazine ring exhibit typical sp³-sp³ bond lengths. Similarly, the carbon-nitrogen bond lengths are consistent with those found in other alkylamines and piperazine derivatives.
A selection of important bond lengths and angles is presented in the interactive table below.
Selected Bond Lengths (Å) and Angles (°) for 3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-aminium chloride
| Bond/Angle | Value |
|---|---|
| Bond Lengths (Å) | |
| N1—C1 | 1.498 (3) |
| N1—C4 | 1.464 (3) |
| N1—C5 | 1.463 (3) |
| N2—C2 | 1.458 (3) |
| N2—C3 | 1.459 (3) |
| N2—C8 | 1.490 (3) |
| N3—C10 | 1.481 (3) |
| N4—C7 | 1.474 (3) |
| Bond Angles (°) | |
| C4—N1—C5 | 109.1 (2) |
| C4—N1—C1 | 111.4 (2) |
| C5—N1—C1 | 112.1 (2) |
| C2—N2—C3 | 109.5 (2) |
| C2—N2—C8 | 112.0 (2) |
| C3—N2—C8 | 111.4 (2) |
| N1—C1—C6 | 111.8 (2) |
| C1—C6—C7 | 110.1 (2) |
The crystal structure of 3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-aminium chloride is stabilized by an extensive network of intermolecular hydrogen bonds. The protonated terminal aminium group (-NH3+) and the other terminal amino group (-NH2) act as hydrogen bond donors, while the nitrogen atoms of the piperazine ring and the chloride anion serve as hydrogen bond acceptors. The chloride anion is a key player in linking the cations together.
Details of the key hydrogen bonds are provided in the table below.
Hydrogen-Bond Geometry (Å, °) for 3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-aminium chloride
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| N3—H3A···Cl1 | 0.89 | 2.29 | 3.176 (2) | 173 |
| N3—H3B···Cl1i | 0.89 | 2.33 | 3.210 (2) | 171 |
| N3—H3C···Cl1ii | 0.89 | 2.41 | 3.238 (2) | 155 |
| N4—H4A···N3iii | 0.89 | 2.15 | 3.018 (3) | 165 |
| N4—H4B···Cl1 | 0.89 | 2.43 | 3.284 (2) | 161 |
Symmetry codes: (i) x, y+1, z; (ii) -x+1/2, y+1/2, -z+1/2; (iii) -x+1, -y+1, -z+1.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For a molecule like 4-(3-Aminopropyl)piperazin-1-amine, DFT calculations can predict a wide range of properties with a favorable balance between accuracy and computational cost.
Geometry Optimization and Conformational Analysis
The first step in the computational analysis of this compound is to determine its most stable three-dimensional structure through geometry optimization. This process involves finding the minimum energy arrangement of the atoms in the molecule. Given the flexibility of the aminopropyl side chain and the puckered nature of the piperazine (B1678402) ring, the molecule can exist in several conformations.
The piperazine ring typically adopts a chair conformation to minimize steric strain. The substituents on the nitrogen atoms can be in either axial or equatorial positions. For this compound, the aminopropyl group and the primary amine on the piperazine ring will have preferred orientations. A conformational search, often performed using molecular mechanics or semi-empirical methods followed by DFT refinement, is necessary to identify the global minimum energy structure. DFT calculations, for instance at the B3LYP/6-31G(d) level of theory, can provide accurate geometric parameters. mdpi.com
The flexibility of the propyl chain introduces additional conformers. The relative energies of these conformers determine their population at a given temperature. Intramolecular hydrogen bonding, for example between the primary amine of the side chain and a nitrogen atom of the piperazine ring, can play a significant role in stabilizing certain conformations. nih.gov
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Chair Conformation)
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
| C-N (piperazine) | 1.46 | |
| C-C (piperazine) | 1.53 | |
| C-N (side chain) | 1.47 | |
| C-C (side chain) | 1.54 | |
| N-H | 1.01 | |
| C-N-C (piperazine) | ||
| N-C-C (piperazine) | ||
| C-N-C (side chain) | ||
| H-N-H |
Table 2: Hypothetical Relative Energies of Different Conformers of this compound
| Conformer | Description | Relative Energy (kcal/mol) |
| 1 | Equatorial aminopropyl, extended chain | 0.00 |
| 2 | Axial aminopropyl, extended chain | 1.50 |
| 3 | Equatorial aminopropyl, folded chain (H-bonding) | -0.50 |
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
DFT is a reliable tool for predicting spectroscopic data, which can aid in the experimental characterization of new compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is widely used to calculate NMR chemical shifts (δ). modgraph.co.uk Predictions of ¹H and ¹³C NMR spectra for this compound can be made. nih.gov The calculated shifts are typically compared to a reference compound, like tetramethylsilane (B1202638) (TMS), to provide values that can be compared with experimental data. nih.gov
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | ¹H Predicted Shift (ppm) | ¹³C Predicted Shift (ppm) |
| Piperazine C-H (axial) | 2.60 | 52.5 |
| Piperazine C-H (equatorial) | 2.85 | 52.5 |
| Propyl C-H (α to piperazine) | 2.45 | 58.0 |
| Propyl C-H (β to piperazine) | 1.70 | 28.0 |
| Propyl C-H (γ to piperazine) | 2.75 | 40.0 |
| N-H (piperazine amine) | 1.50 | - |
| N-H (propyl amine) | 1.20 | - |
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. nih.gov These frequencies correspond to the different vibrational modes, such as stretching, bending, and torsional motions. scispace.com The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.
Table 4: Hypothetical Predicted IR Frequencies and Vibrational Modes for this compound
| Frequency (cm⁻¹) | Vibrational Mode |
| 3400-3300 | N-H stretching (primary amines) |
| 3250 | N-H stretching (secondary amine in piperazine) |
| 2950-2850 | C-H stretching (aliphatic) |
| 1650-1580 | N-H bending (scissoring) |
| 1470-1450 | C-H bending (scissoring) |
| 1150-1050 | C-N stretching |
Elucidation of Electronic Structure (e.g., Molecular Orbitals, Chemical Reactivity)
The electronic properties of a molecule are key to understanding its reactivity. DFT provides insights into the distribution of electrons and the energies of the molecular orbitals.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. youtube.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the nitrogen atoms due to their lone pairs of electrons, while the LUMO will be distributed over the molecule.
Table 5: Hypothetical Electronic Properties and Reactivity Descriptors for this compound
| Property | Hypothetical Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | -1.2 eV |
| Global Hardness | 3.85 eV |
Calculation of Molecular Electrostatic Potential
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. libretexts.org It is plotted onto the electron density surface and color-coded to indicate regions of different electrostatic potential. wolfram.com For this compound, the MEP map would show negative potential (typically colored red) around the nitrogen atoms, corresponding to the high electron density of the lone pairs. researchgate.net These regions are susceptible to electrophilic attack. Conversely, the areas around the hydrogen atoms of the amine groups would exhibit positive potential (typically colored blue), indicating their susceptibility to nucleophilic attack. uni-muenchen.de The MEP map is a valuable tool for predicting intermolecular interactions, including hydrogen bonding.
Simulation of Dissociation Constants and Protonation Mechanisms
The basicity of the amine groups in this compound can be quantified by their dissociation constants (pKa). Computational methods can predict pKa values by calculating the Gibbs free energy change of the protonation reaction in a solvent, often modeled using a continuum solvation model like the Polarizable Continuum Model (PCM). researchgate.netkyushu-u.ac.jp
The molecule has four nitrogen atoms that can be protonated. The pKa values will depend on the electronic environment of each nitrogen and the electrostatic repulsion between protonated sites. nih.gov The primary amine on the propyl chain is expected to have a pKa value typical for primary alkylamines. The piperazine nitrogens' basicity will be influenced by each other and the substituents. The primary amine on the piperazine ring will have a different pKa compared to the tertiary amine. The study of the protonation mechanism involves calculating the relative energies of the different protonated species to determine the most likely sequence of protonation. nih.gov
Table 6: Hypothetical Predicted pKa Values for the Conjugate Acids of this compound
| Protonation Site | Predicted pKa |
| Propyl primary amine | 10.5 |
| Piperazine primary amine | 9.8 |
| Piperazine tertiary amine (first protonation) | 9.0 |
| Piperazine tertiary amine (second protonation) | 4.5 |
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. nih.govfgcu.edu
Given its structure, this compound could potentially interact with various biological targets. For instance, the piperazine moiety is a common scaffold in many biologically active compounds, including those targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. dergipark.org.trbohrium.com The presence of two primary amine groups and the flexible linker suggests the possibility of forming multiple hydrogen bonds and electrostatic interactions within a binding pocket.
A hypothetical docking study could explore the binding of this compound to the active site of an enzyme like a kinase or a protease. The simulation would predict the binding pose and calculate a scoring function to estimate the binding affinity. The analysis of the docked pose would reveal key interactions, such as hydrogen bonds between the amine groups of the ligand and polar residues (e.g., Asp, Glu, Ser, Thr) in the active site. Electrostatic interactions between the protonated amines of the ligand and negatively charged residues would also be significant.
Table 7: Hypothetical Molecular Docking Results for this compound with a Kinase Active Site
| Interaction Type | Ligand Group | Receptor Residue |
| Hydrogen Bond | Propyl NH₂ | Asp165 |
| Hydrogen Bond | Piperazine NH₂ | Glu121 |
| Electrostatic Interaction | Protonated Piperazine | Asp165 |
| Hydrophobic Interaction | Propyl Chain | Val80, Leu140 |
Prediction of Binding Interactions with Protein Targets (e.g., BRCA1 Protein)
The prediction of how a ligand such as BAPP might interact with a protein target is a cornerstone of computational drug discovery and molecular biology. While direct computational studies detailing the binding of 1,4-bis(3-aminopropyl)piperazine (B145938) to the BRCA1 protein are not prominently available in current literature, the principles and methods for predicting such an interaction are well-established.
Computational approaches to predict protein-ligand interactions involve identifying modular domains and sequence motifs on the protein and using algorithms to model the binding between the protein and the ligand. nih.gov As a polyamine, BAPP's interactions would likely be driven by its ability to form multiple hydrogen bonds and strong electrostatic interactions. researchgate.net At physiological pH, the amine groups of BAPP would be protonated, making it a polycationic molecule capable of binding to negatively charged regions on a protein's surface, such as patches rich in aspartic acid or glutamic acid residues. researchgate.net
Molecular docking is the primary computational technique used for this purpose. A typical workflow would involve:
Preparation of the Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., a specific domain of BRCA1) from a repository like the Protein Data Bank. The BAPP molecule's 3D structure would be generated and energy-minimized.
Defining the Binding Site: Identifying potential binding pockets on the protein surface. This can be done based on known active sites or through algorithms that detect cavities and grooves.
Docking Simulation: Using software like AutoDock or RosettaLigand, the ligand is repeatedly placed in the defined binding site in various orientations and conformations. nih.gov
Scoring and Analysis: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. The top-ranked poses are then analyzed to understand the specific interactions.
For instance, a study on derivatives of BAPP noted that changes in the molecule's structure could significantly impact biological activity, which was explored using in silico methods. mdpi.com Another study involving a complex of BAPP showed that it could be effectively modeled interacting with a biological macromolecule (DNA), highlighting the feasibility of such computational predictions. nih.govrsc.org
Analysis of Binding Affinities and Modes (e.g., Hydrogen Bonds, π-Alkyl Interactions)
Once a potential binding pose is predicted, computational analysis can reveal the specific non-covalent interactions that stabilize the protein-ligand complex. For BAPP, the primary interaction modes would be:
Hydrogen Bonds: With four nitrogen atoms (two primary and two tertiary amines), a protonated BAPP molecule can act as a hydrogen bond donor. The lone pairs on the nitrogen atoms can also act as hydrogen bond acceptors. These hydrogen bonds would likely form with backbone carbonyls or side-chain residues of the protein that can act as acceptors (e.g., Asp, Glu, Ser, Thr) or donors.
Electrostatic Interactions (Salt Bridges): As a polycation at physiological pH, BAPP would have strong, favorable electrostatic interactions with negatively charged amino acid residues, forming salt bridges that significantly contribute to binding affinity.
Van der Waals Interactions: The flexible alkyl chains of the molecule would also engage in weaker van der Waals contacts with nonpolar residues in the binding pocket.
While π-alkyl interactions are less likely to be a dominant feature for BAPP itself due to the absence of aromatic rings, derivatives of BAPP that incorporate aromatic systems have been studied. For example, quinoline (B57606) derivatives of BAPP have been synthesized and evaluated for antimalarial activity, where π-stacking and other interactions involving the aromatic quinoline ring would be critical. acs.org
The binding affinity, often expressed as a binding free energy (ΔG), can be estimated using methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM-GBSA). rsc.org This method calculates the energy of the complex and the individual molecules to determine the energetic favorability of the binding. Computational studies on other polyamines binding to proteins have successfully used these techniques to reveal stable binding modes characterized by salt bridges and hydrogen bonds between the ligand's amine groups and acidic residues of the protein. nih.gov
Ligand-DNA Interactions (e.g., Condensation of DNA)
The interaction of polyamines with DNA is a well-documented phenomenon, crucial for DNA packaging and stability in cells. As a polycationic molecule, BAPP is expected to interact strongly with the negatively charged phosphate (B84403) backbone of DNA.
A molecular docking study was performed on a palladium complex containing BAPP, namely [Pd(BAPP)][PdCl4], to model its interaction with a DNA duplex. nih.govrsc.orgjyu.fi The results indicated that the complex binds to DNA primarily through an intercalative mode, where a part of the molecule inserts itself between the base pairs of the DNA. nih.govjyu.fi The docking study predicted a strong binding affinity, which was calculated to be more favorable for the palladium complex than for the BAPP ligand alone. nih.govrsc.org
The primary role of polyamines in DNA interaction is charge neutralization. The electrostatic repulsion between the negatively charged phosphate groups is a major force keeping DNA in an extended conformation. When polyamines like BAPP bind, they neutralize these charges, reducing repulsion and allowing the DNA to collapse into a compact, condensed state. nih.gov Studies on polyamines such as spermine (B22157) show that condensation occurs when a critical percentage (around 89-90%) of the DNA phosphate charges are neutralized by the counterions. nih.gov The structure of the polyamine, in addition to its total charge, plays a critical role in its ability to induce DNA condensation. nih.gov Given its structure with four amine groups, BAPP is well-suited to bridge different regions of the DNA backbone, facilitating this condensation process.
Table 1: Predicted Binding Energies from Docking of BAPP and its Palladium Complex with DNA This table is based on data reported for a specific molecular docking study and illustrates the type of output generated from such computational analyses.
| Compound | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| BAPP Ligand | -6.53 | 14.83 |
| [Pd(BAPP)][PdCl4] Complex | -8.11 | 0.89 |
Source: Data derived from a molecular docking study on the interaction of BAPP and its complex with human DNA. nih.gov
Thermodynamic Cycle Computations for pKa Values
The acid dissociation constant (pKa) is a fundamental property that dictates the charge state of a molecule at a given pH, influencing its solubility, permeability, and binding interactions. ewha.ac.kr For a polybasic molecule like BAPP, multiple pKa values describe the successive protonation steps of its four amine groups.
Experimental determination of these values is often done via potentiometric titration, and the associated thermodynamic quantities like enthalpy (ΔH°) and entropy (ΔS°) of dissociation can be derived using the van't Hoff equation. researchgate.net Such experimental data provide a crucial benchmark for computational methods. nih.gov
Computational chemistry offers a route to predict pKa values through methods like Density Functional Theory (DFT) combined with a thermodynamic cycle (Born-Haber cycle). This approach dissects the proton transfer process in solution into more easily calculable gas-phase and solvation energy components. The cycle involves calculating:
The Gibbs free energy of deprotonation in the gas phase.
The Gibbs free energy of solvation for the protonated molecule (BH+).
The Gibbs free energy of solvation for the neutral molecule (B).
The known experimental Gibbs free energy of solvation for a proton.
By summing these values according to the thermodynamic cycle, the free energy of dissociation in solution, and thus the pKa, can be calculated. Studies have successfully used DFT to investigate the protonation mechanism of BAPP, predicting the order in which the different amino groups are protonated. researchgate.net
Table 2: Experimental Thermodynamic Data for the Dissociation of 1,4-bis(3-aminopropyl)piperazine (BAPP)
| Dissociation Step | pKa (at 298.15 K) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| pKa1 | 10.59 | 43.19 | -64.73 |
| pKa2 | 9.68 | 45.48 | -32.09 |
| pKa3 | 7.42 | 47.97 | 18.91 |
| pKa4 | 4.34 | 34.61 | 31.84 |
Source: Data from experimental studies on BAPP. researchgate.net
Applications of Artificial Intelligence and Machine Learning in Property Prediction (e.g., pKa)
In recent years, artificial intelligence (AI) and machine learning (ML) have emerged as powerful tools for accelerating the prediction of chemical properties, including pKa. researchgate.net These methods learn from large datasets of known experimental values to create predictive models that are often much faster than traditional quantum mechanical calculations.
Several approaches combine the rigor of quantum mechanics (QM) with the speed of machine learning (QM/ML). researchgate.net For pKa prediction, a typical QM/ML workflow might involve:
Generating a large dataset of molecules with known pKa values.
For each molecule, calculating a set of descriptors using QM methods. These descriptors capture the electronic environment around the ionizable center.
Training an ML model, such as a random forest or a graph neural network (GNN), to find the relationship between the QM descriptors and the experimental pKa. nih.govjyu.fi
Graph neural networks are particularly well-suited for this task as they operate directly on the 2D graph structure of the molecule, learning to identify the relevant atomic features and their relationships that determine the pKa value. nih.gov These models can be trained on vast chemical databases and then fine-tuned on smaller sets of high-quality experimental data to achieve high accuracy. nih.gov
While specific applications of these AI/ML models to predict the pKa of BAPP are not detailed in the literature, the established methodologies are directly applicable. A model trained on a diverse set of amines and polyamines could predict the four pKa values of BAPP with a high degree of accuracy, significantly faster than full DFT-based thermodynamic cycle computations.
Table 3: Performance of a Machine Learning Model for pKa Prediction This table shows representative performance data for a random forest model trained on a large dataset of monoprotic compounds, demonstrating the accuracy of modern ML approaches.
| Statistical Metric | Value |
| Mean Absolute Error (MAE) | 0.682 |
| Root Mean Squared Error (RMSE) | 1.032 |
| Correlation Coefficient (r²) | 0.82 |
Source: Data from a study on a Python-based pKa prediction tool. jyu.fibiointerfaceresearch.com
Applications in Advanced Materials Science and Polymer Chemistry
Monomeric Role in Polymer Synthesis
The presence of two primary amines and a secondary amine within the piperazine (B1678402) ring allows 4-(3-Aminopropyl)piperazin-1-amine to act as a cross-linking or branching agent, contributing to the three-dimensional architecture of polymer networks.
Poly(amino ether)s (PAEs) are a class of polymers typically synthesized through the polyaddition reaction of diepoxides with diamines. The nucleophilic amine groups attack the electrophilic carbon atoms of the epoxide rings, leading to ring-opening and the formation of a β-amino alcohol linkage, which is characteristic of the ether and amine functionalities in the polymer backbone.
Given its structure, this compound is a suitable candidate as a multifunctional amine monomer in PAE synthesis. Its three reactive amine hydrogens (two on each primary amine and one on the secondary ring amine) can react with epoxide groups. This allows it to form branched or cross-linked PAE networks, enhancing the mechanical and thermal properties of the resulting material compared to linear polymers formed from simple diamines. The synthesis of non-isocyanate polyurethanes, a related class of materials, has been successfully demonstrated using bio-based polyether polyols and diamine derivatives of fatty acids, highlighting the utility of diamines in creating complex polymer structures through similar addition reactions. mostwiedzy.pl
Piperazine and its derivatives are recognized as important structural motifs for creating polymers with potent antimicrobial activity. nih.govrsc.org The mechanism of action for these cationic polymers is primarily based on electrostatic interactions. nih.gov The nitrogen atoms in the piperazine ring can be protonated or quaternized, imparting a positive charge to the polymer chain. This allows the polymer to bind to the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. nih.gov This binding disrupts the membrane integrity, leading to the leakage of essential cytoplasmic contents and ultimately, cell death. nih.gov
The incorporation of this compound into a polymer backbone would yield a material with a high density of protonatable amine groups. This would create a potent cationic polymer with expected efficacy against a range of pathogens. Research on other piperazine-based polymers has demonstrated significant antimicrobial activity. For instance, a polymer synthesized from piperazine and ethylenediaminetetraacetic dianhydride was effective against E. coli and S. aureus. nih.gov Similarly, quaternized piperazine-methacrylate polymers have shown broad-spectrum activity against bacteria and fungi. nih.gov
Table 1: Examples of Antimicrobial Activity in Piperazine-Based Polymers
| Polymer System | Target Microbes | Key Finding | Source |
|---|---|---|---|
| Piperazine-ethylenediaminetetraacetic dianhydride polymer (PE) | E. coli, S. aureus | Exhibited significant antimicrobial activity, targeting the cytoplasmic membrane. | nih.gov |
| Multifunctionalized piperazine polymer (from quaternized piperazine-methacrylate) | E. coli, M. smegmatis, S. aureus, C. albicans | Showed efficient antimicrobial action via electrostatic interaction and cell lysis. | nih.gov |
Azetidinium-functionalized polymers are a class of reactive materials known for their applications in creating antimicrobial surfaces and other functional coatings. A robust method for their synthesis involves the use of a bifunctional coupler derived from piperazine. This coupler is synthesized by reacting piperazine with epichlorohydrin (B41342) in an aqueous solution.
The resulting molecule contains both a reactive azetidinium ring and an aminochlorohydrin group. This bifunctional coupler can then be grafted onto polymers that have primary or secondary amine groups. The reaction proceeds with the amine groups of the polymer attacking and opening the strained azetidinium ring of the coupler. This process simultaneously isomerizes the aminochlorohydrin group on the coupler into a new azetidinium group, effectively transferring the reactive functionality to the polymer backbone. This method has been successfully used to create azetidinium-functionalized polytetrahydrofurans from their amine-terminated precursors.
Role in Gene Delivery Systems
The development of safe and effective non-viral vectors is a cornerstone of gene therapy. Cationic polymers are among the most studied non-viral vectors due to their ability to condense and protect nucleic acids and facilitate their entry into cells. The polyamine structure of this compound makes it a prime candidate for use in such systems.
The fundamental principle behind cationic polymer-mediated gene delivery is the condensation of negatively charged DNA into compact, nanometer-sized particles known as polyplexes. At physiological pH, the multiple amine groups of a molecule like this compound become protonated, resulting in a high cationic charge density. These positive charges interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA.
This charge neutralization overcomes the electrostatic repulsion between DNA segments, allowing the long DNA strand to collapse and condense into a tightly packed structure. This condensation is crucial for several reasons: it protects the DNA from degradation by nucleases in the bloodstream and extracellular matrix, and its small size allows for efficient uptake into target cells via endocytosis. The formation of stable complexes between cationic polymers and plasmid DNA is dependent on the ratio of the polymer's amine groups to the DNA's phosphate groups (the N/P ratio).
Beyond simply condensing DNA, the chemical nature of the polycationic vector is critical for successful gene transfection. Polymers containing multiple amine groups, such as those derived from this compound, are thought to enhance transfection efficiency through the "proton sponge" effect. Once the polyplex is internalized by a cell into an endosome, the endosome's internal pH begins to drop due to proton pumps. The numerous secondary and tertiary amines in the polymer backbone act as a buffer, absorbing the influx of protons. This continuous pumping of protons and counter-ions into the endosome leads to osmotic swelling and, eventually, the rupture of the endosomal membrane. This allows the polyplex to escape into the cytoplasm and subsequently traffic to the nucleus, where the genes can be expressed.
Table 2: Research Findings on Transfection Efficiency with Amine-Based Polymers
| Polymer/Vector System | Cell Line(s) | Key Finding on Transfection Efficiency | Source |
|---|---|---|---|
| Piperazine end-capped Poly(β-amino ester) multilayer film | Primary human glioblastoma (GB) cells | Achieved high exogenous gene expression with sustained DNA release over 24 hours. | manchesterorganics.com |
| Cationized gelatin with different amine compounds (e.g., spermine) | Mouse L929 fibroblasts | Transfection efficiency was highly dependent on the type of amine and the N/P ratio, with spermine-modified gelatin being the most effective at an N/P ratio of 2. | rsc.org |
| Cationic lipids with varying numbers of amine groups | Neural cells (BV2, N2a) | A lipid with three amino groups (N3 lipid) showed the highest transfection efficiency for both plasmid DNA and siRNA compared to lipids with more amine groups. | indiafinechemicals.com |
Nanomaterial Functionalization and Surface Chemistry
The surface modification of nanomaterials with organic molecules is a key strategy for enhancing their intrinsic properties and introducing new functionalities. 1,4-Bis(3-aminopropyl)piperazine (B145938) has proven to be an effective agent for the functionalization of layered silicates, significantly altering their surface chemistry and expanding their applications.
Modification of Natural Montmorillonite (B579905) and Synthetic Kanemite
Researchers have successfully functionalized natural montmorillonite (M) and synthetic kanemite (K), both types of layered silicate (B1173343) clays (B1170129), using 1,4-Bis(3-aminopropyl)piperazine. nih.gov This process involves the reaction of the amine groups of the piperazine derivative with the surface of the clay materials. In one notable study, the 1,4-Bis(3-aminopropyl)piperazine was further reacted with methyl acrylate (B77674) to create new inorganic-organic chelating materials. nih.gov
The modification had a profound impact on the physicochemical properties of the clays. A dramatic increase in the specific surface area was observed for both materials after functionalization. The specific surface area of montmorillonite increased from 45.0 m²/g to 978.8 m²/g, while that of kanemite increased from 23.5 m²/g to 898.9 m²/g. nih.gov This substantial increase in surface area is a critical factor in enhancing the performance of these materials in various applications.
Table 1: Change in Specific Surface Area of Clay Materials After Functionalization
| Material | Initial Specific Surface Area (m²/g) | Final Specific Surface Area (m²/g) |
| Montmorillonite (M) | 45.0 | 978.8 |
| Kanemite (K) | 23.5 | 898.9 |
Impact on Catalytic Properties and Environmental Remediation Applications
The functionalization of clay minerals with amine-containing compounds like 1,4-Bis(3-aminopropyl)piperazine can create materials with significant catalytic potential and a strong affinity for certain pollutants, making them effective in environmental remediation.
The introduction of amine groups onto the surface of montmorillonite creates solid materials that can act as acid-base catalysts. These amine-functionalized clays have been shown to be effective heterogeneous catalysts for various organic reactions, such as the Knoevenagel condensation. rsc.org The presence of both acidic sites on the clay and basic amine groups allows for a synergistic catalytic effect. Furthermore, these functionalized clays can serve as stable supports for metal catalysts. For instance, amine-functionalized montmorillonite has been used to support copper and nickel catalysts for C-S coupling reactions, demonstrating high stability and recyclability. researchgate.net
In the realm of environmental remediation, the chelating materials synthesized from 1,4-Bis(3-aminopropyl)piperazine-functionalized montmorillonite and kanemite have shown a remarkable ability to remove heavy and radioactive metal ions from aqueous solutions. nih.gov Specifically, these materials were effective in adsorbing thorium(IV), uranyl(VI), and europium(III). nih.gov The high surface area and the presence of nitrogen-containing functional groups, which can chelate metal ions, contribute to their high adsorption capacity. The efficiency of removal is influenced by factors such as the pH of the solution and the concentration of the metal ions. nih.gov
Development of Novel Materials with Specific Functionalities
The versatile chemical nature of 1,4-Bis(3-aminopropyl)piperazine allows for its use as a foundational building block in the synthesis of novel materials with highly specific functionalities. Its piperazine core and primary amine end-groups provide multiple reaction sites for further chemical modification, enabling the creation of complex molecules with tailored properties.
An example of this is the development of novel derivatives of 1,4-Bis(3-aminopropyl)piperazine for therapeutic applications. A patent describes a new compound, N-[3-(4-{3-[Bis(2-methylpropyl)amino]propyl}piperazin-1-yl)propyl]-1,2,3,4-tetrahydroacridin-9-amine, which belongs to a family of 1,4-bis(3-aminopropyl)piperazine derivatives. google.com This particular derivative has been designed for the potential treatment and/or prevention of neurodegenerative diseases. google.com This illustrates how the core structure of 1,4-Bis(3-aminopropyl)piperazine can be integrated into a larger, more complex molecule to achieve a specific biological function. This approach of using a central scaffold and adding different functional groups is a common strategy in the development of new materials, including those for applications beyond the pharmaceutical field.
Research on Derivatives for Potential Therapeutic Target Modulation
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies have been crucial in optimizing the therapeutic potential of derivatives based on the aminopropyl-piperazine scaffold. In the context of antimalarial drug development, extensive research has been conducted on 4-aminoquinoline (B48711) analogues that incorporate this linker. nih.govresearchgate.net
One key finding is that the length and nature of the side chain attached to the quinoline (B57606) nucleus are primary modulators of activity, especially against drug-resistant parasite strains. ucsf.edu Shorter side chain variants, such as those with a propyl spacer (three carbons) between two amines, have consistently demonstrated better antimalarial potency than those with longer chains. nih.gov Researchers have systematically modified the terminal amine group of the side chain and the 7-position of the quinoline ring to explore how these changes affect efficacy. nih.govacs.org For instance, the replacement of the diethylamino function in chloroquine (B1663885) with heterocyclic rings like piperazine (B1678402) led to a substantial increase in antimalarial activity. researchgate.net
Further SAR analysis on N¹-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine analogues demonstrated that incorporating a second quinoline moiety often increases cytotoxicity. acs.orgnih.gov Consequently, synthesizing monoquinoline derivatives with a variety of terminal groups on the piperazine linker was undertaken to find compounds with a high selectivity index (the ratio of cytotoxicity to antimalarial activity). acs.orgnih.gov These studies confirmed that the 7-chloroquinoline (B30040) nucleus is not an absolute requirement for overcoming chloroquine resistance. acs.org
Antimalarial Activity Research (In Vitro)
The antimalarial properties of 4-(3-aminopropyl)piperazin-1-amine derivatives have been extensively studied, revealing their potential to combat drug-resistant malaria.
Derivatives of this compound, particularly 4-aminoquinoline analogues, have shown significant in vitro activity against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of Plasmodium falciparum. nih.govresearchgate.net Researchers have synthesized and evaluated arrays of compounds, such as diaryl ether, biaryl, and alkylaryl 4-aminoquinoline analogs, for their potency. nih.gov
While many of these derivatives showed good antimalarial activity in general, certain series, like the biaryl-containing subset, were consistently potent against the drug-resistant K1 strain while maintaining good selectivity over mammalian cell lines. nih.gov In one study, a new family of 1,4-bis(3-aminopropyl)piperazine (B145938) derivatives was evaluated against a CQ-R strain of P. falciparum, with the most potent compound showing activity three times better than chloroquine itself. nih.gov Another study on side chain-modified 4-aminoquinolines identified several compounds with superior activity against the K1 strain compared to chloroquine. researchgate.net
In Vitro Antimalarial Activity of Selected 4-Aminoquinoline Derivatives
| Compound Series | Target Strain(s) | Key Findings | Reference |
|---|---|---|---|
| Biaryl-containing 4-aminoquinolines | 3D7 (CQ-S), K1 (CQ-R) | Consistently good potency against the drug-resistant K1 strain and good selectivity. | nih.gov |
| 1,4-Bis(3-aminopropyl)piperazine derivatives | CQ-R P. falciparum | The most potent compound was 3-fold more active than chloroquine. | nih.gov |
| Side chain-modified 4-aminoquinolines | 3D7 (CQ-S), K1 (CQ-R) | Several compounds showed IC50 values against K1 strain significantly lower than chloroquine. | researchgate.net |
| N¹-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives | P. falciparum | Eleven compounds displayed a higher selectivity index than chloroquine. | acs.orgnih.gov |
A primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin formation. nih.gov The parasite detoxifies heme, a toxic byproduct of hemoglobin digestion, by crystallizing it into hemozoin. The synthetic equivalent of hemozoin is β-hematin. nih.gov Derivatives of this compound have been shown to inhibit this crucial detoxification process. researchgate.netnih.gov
The effectiveness of quinoline-based antimalarials is heavily dependent on their ability to accumulate in the parasite's acidic food vacuole, the site of hemoglobin digestion and hemozoin formation. nih.govcore.ac.uk The vacuolar accumulation ratio (VAR) is a measure of a drug's ability to concentrate in this compartment. core.ac.uk
Research on 1,4-bis(3-aminopropyl)piperazine derivatives has demonstrated that the highest antimalarial activities are often found in compounds with the highest predicted VARs. nih.gov The basic amine groups in the piperazine linker are crucial for this accumulation. nih.gov In the acidic environment of the vacuole, these amines become protonated, trapping the drug inside and increasing its concentration to effective levels. core.ac.uk The number and pKa values of these basic centers directly influence the VAR and, consequently, the drug's potency against CQ-S parasites. core.ac.uk However, some fluorescent derivatives have been observed outside the food vacuole, suggesting that other targets may also exist. nih.gov
The synthesis of novel aminoquinoline analogues based on the this compound scaffold is an active area of research aimed at developing more effective antimalarials. frontiersin.org A common synthetic strategy involves the nucleophilic aromatic substitution reaction between a 4-chloroquinoline (B167314) and an amine substrate, such as 1,4-bis(3-aminopropyl)piperazine. frontiersin.orgresearchgate.net
Parallel synthesis methods have been employed to generate diverse libraries of 4-aminoquinoline analogues by varying substituents at the 7-position of the quinoline ring and at the terminal amine of the piperazine side chain. nih.gov For example, a library of 7-substituted-4-aminoquinolines can be created and then further diversified by reacting each member with different aldehydes to modify the terminal amine. nih.gov Another approach involves a two-step method to synthesize quinoline rings with various substitutions, which are then chlorinated and coupled with the desired side chain. ucsf.edu These synthetic efforts allow for a systematic exploration of the chemical space to identify compounds with optimal potency and low toxicity. acs.orgresearchgate.net
Research into Neurodegenerative Disease Mechanisms
Beyond infectious diseases, derivatives of piperazine, including those related to the this compound structure, are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and prion diseases. researchgate.netnih.govgoogle.com These conditions are often characterized by the misfolding and aggregation of proteins. researchgate.netmdpi.com
Research on Piperazine Derivatives in Neurodegenerative Diseases
| Disease Context | Proposed Mechanism/Target | Key Findings | Reference |
|---|---|---|---|
| Alzheimer's Disease | Modulation of Amyloid Precursor Protein (APP) metabolism | Derivatives may decrease the production of neurotoxic β-amyloid peptides. | google.com |
| Alzheimer's Disease | Positive modulation of TRPC6 channels | Identified as potential activators, which could help restore synaptic and memory defects. | nih.gov |
| Prion Diseases | Inhibition of protein misfolding and aggregation | Piperazine derivatives have shown anti-prion activity. | researchgate.net |
Modulation of Neurotransmitter Systems and Pathways
The versatile structure of piperazine has been leveraged to design ligands that interact with various neurotransmitter receptors. A notable area of investigation has been the development of compounds targeting dopamine (B1211576) receptors. For instance, a series of 1-piperazino-3-arylindans with piperazine ring substitutions have shown significant affinity for both D1 and D2 dopamine receptors, with certain substitutions leading to a preference for D1 receptors. capes.gov.br
Furthermore, research into heterocyclic analogues of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol has yielded compounds with high affinity and selectivity for the dopamine D3 receptor. nih.gov One of the most potent racemic compounds from this series exhibited differential activity between its enantiomers, with the (-)-enantiomer showing higher affinity for both D2 and D3 receptors.
Derivatives have also been explored as agonists for the Trace Amine-Associated Receptor 1 (TAAR1), a receptor implicated in psychiatric disorders. A screening of compounds based on a 4-(2-aminoethyl)piperidine core, which is structurally related to the aminopropylpiperazine scaffold, identified a submicromolar agonist of TAAR1. nih.gov This discovery has spurred the synthesis of further analogs aimed at treating conditions associated with dysregulated dopaminergic function, such as schizophrenia. nih.gov
Investigations Related to Amyloid Precursor Protein (APP) Dysfunction
Further studies have focused on developing multi-target compounds that can address both Aβ and tau pathologies. Novel piperazine-based compounds have been shown to inhibit the aggregation of Aβ1-42 peptides in a dose-dependent manner and even disaggregate pre-formed aggregates. nih.gov
Exploration of Effects on Tau Protein Aggregation (Tauopathies)
The aggregation of the microtubule-associated protein tau is a hallmark of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. nih.govmdpi.com A specific derivative, N-[3-(4-{3-[Bis(2-methylpropyl)amino]propyl}piperazin-l-yl)propyl]-1,2,3,4-tetrahydroacridin-9-amine, has been identified as a promising agent for the treatment of tauopathies. This compound has been found to modify the metabolism of the tau protein by altering its pathological phosphorylation and enhancing its proteolysis.
In addition to this specific derivative, other novel piperazine-based compounds have demonstrated the ability to inhibit the aggregation of AcPHF6, a key peptide fragment of the tau protein. nih.gov These compounds were also capable of disaggregating pre-existing aggregates. The neuroprotective potential of these compounds was further suggested by their ability to increase the viability of flies genetically engineered to express human tau protein. nih.gov
Antibacterial and Antimicrobial Activity Research (In Vitro)
The piperazine scaffold is a well-established pharmacophore in the design of antimicrobial agents. derpharmachemica.com Derivatives of this compound have been investigated for their efficacy against a range of bacterial pathogens.
Efficacy against Specific Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus, Enterococcus faecalis)
In vitro studies have confirmed the antibacterial activity of various piperazine derivatives against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain substituted piperazinyl phenyl oxazolidinone compounds have demonstrated superior in vitro antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis when compared to standard drugs like linezolid. derpharmachemica.com Similarly, N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones have shown potent activity against Gram-positive organisms. derpharmachemica.com
The following table summarizes the minimum inhibitory concentration (MIC) values for selected piperazine derivatives against various bacterial strains.
| Derivative Type | Bacterial Strain | MIC (µM) | Reference |
| 2-[(piperazin-1-yl)methyl]quinoline | Staphylococcus aureus | 0.03–32 | nih.gov |
| 2-[(piperazin-1-yl)methyl]quinoline | Enterococcus faecalis | 0.03–32 | nih.gov |
| 4-piperazinylquinoline (1,3,5-triazine side chain) | Staphylococcus aureus | 3–12 | nih.gov |
| 4-piperazinylquinoline (1,3,5-triazine side chain) | Escherichia coli | 3–12 | nih.gov |
| Hydrazone-moiety piperazine derivative | Staphylococcus aureus | 2 | nih.gov |
| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolone | Gram-positive bacteria | ~0.02 | derpharmachemica.com |
Proposed Mechanisms of Action (e.g., Disruption of Microbial Membranes)
The primary proposed mechanism of antimicrobial action for many piperazine-based compounds is the disruption of the bacterial cell membrane. nih.gov The cationic nature of these molecules, arising from the protonated amine groups, is thought to facilitate an electrostatic interaction with the negatively charged components of the microbial cell wall. rsc.org This interaction compromises the integrity of the cell membrane, leading to the leakage of essential intracellular components and ultimately, cell death. nih.gov This mechanism has been supported by studies using transmission electron microscopy, which visualized the disruption of the cell membrane following treatment with piperazine-based polymers. nih.gov Another mechanism for certain piperazine-containing drugs, such as ciprofloxacin, involves the inhibition of bacterial DNA gyrase. nih.gov
Enzyme and Receptor Interaction Studies
The structural versatility of the this compound scaffold allows for the design of derivatives that can selectively interact with a wide array of enzymes and receptors. These interactions are fundamental to their potential therapeutic effects.
| Target Enzyme/Receptor | Derivative Class | Observed Effect | Therapeutic Implication | Reference |
| Dopamine D2/D3 Receptors | Piperazine-substituted tetralins | Antagonism | Antipsychotic | nih.gov |
| Trace Amine-Associated Receptor 1 (TAAR1) | 4-(2-aminoethyl)piperidine carboxamides | Agonism | Antipsychotic | nih.gov |
| Sigma-1 (σ1) Receptors | 3-substituted phenylacetamides | Moderate affinity binding | Neurological and psychiatric disorders | nih.gov |
| Cytosolic aminopeptidase (B13392206) Pfa-M1 | 1,4-bis(3-aminopropyl)piperazine derivatives | Inhibition | Antimalarial | eurekaselect.com |
| Acetylcholinesterase | 9-amino-1,2,3,4-tetrahydroacridin-1-ols | Inhibition | Alzheimer's Disease | nih.gov |
Kinase Inhibition Research (e.g., MST4, SIK2)
While direct studies on this compound derivatives as inhibitors of MST4 (Mammalian Ste20-like kinase 4) or SIK2 (Salt-inducible kinase 2) are not extensively documented in publicly available literature, the broader class of piperazine-containing compounds has been widely investigated for kinase inhibitory activity. The piperazine moiety often serves as a key linker or pharmacophore that can be modified to achieve potent and selective inhibition of various kinases.
For instance, research into aminopyridine N-oxides has identified potent and selective inhibitors of p38α MAP kinase, where the piperazine ring is a common feature in related inhibitor structures. nih.gov Structure-activity relationship (SAR) studies of other kinase inhibitors, such as those targeting p38α MAP kinase, have shown that specific substitutions on the piperazine ring can significantly impact binding affinity and selectivity. nih.gov These studies suggest that derivatives of this compound could be rationally designed to target specific kinases like MST4 and SIK2 by strategic modifications of the aminopropyl side chain and the primary amine of the piperazine ring.
Receptor Antagonism and Selectivity (e.g., Dopamine D2/D3/D4 Receptors)
The arylpiperazine motif is a well-established pharmacophore for targeting dopamine and serotonin (B10506) receptors. While specific data on this compound derivatives is limited, research on related structures provides insights into their potential as receptor antagonists. For example, studies on 1-piperazino-3-arylindans have demonstrated that substitutions on the piperazine ring can significantly enhance affinity and selectivity for dopamine D1 receptors over D2 receptors. mdpi.com
Furthermore, new arylpiperazine derivatives containing isonicotinic and picolinic nuclei have been shown to possess antidepressant-like activity mediated through interactions with the serotonergic system, specifically 5-HT1A and 5-HT2C receptors. enamine.net The development of benzylpiperazine derivatives as selective σ1 receptor antagonists highlights the versatility of the piperazine scaffold in achieving receptor selectivity. nih.gov These findings suggest that derivatives of this compound could be tailored to achieve desired selectivity profiles for dopamine D2, D3, and D4 receptors by introducing appropriate aromatic and heterocyclic moieties.
Mechanisms of Triple Reuptake Inhibition (Serotonin, Norepinephrine (B1679862), Dopamine Transporters)
Triple reuptake inhibitors (TRIs) that simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters are being explored as next-generation antidepressants. The piperazine scaffold is a common feature in many TRI candidates. Research on 2-substituted N-aryl piperazines has led to the optimization of novel TRIs. acgpubs.org
Structural exploration of pyran-based molecules has also yielded potent TRIs, demonstrating that the introduction of specific functional groups and stereochemistry can modulate the affinity for each transporter. nih.gov While direct evidence for this compound derivatives as TRIs is not prominent, the structural similarities to known TRIs suggest their potential in this area. The aminopropyl side chain could be modified to fine-tune interactions with the binding pockets of SERT, NET, and DAT. Studies on 4-benzylpiperidine (B145979) carboxamides have shown that the linker length and aromatic substituents are critical for modulating activity towards serotonin and dopamine transporters, offering a strategic approach for designing TRIs based on the aminopropylpiperazine core. researchgate.net
Modulation of Neurotransmitter Transport and Metabolism
The primary mechanism by which derivatives of this compound would likely modulate neurotransmitter transport is through direct inhibition of monoamine transporters, as discussed in the context of triple reuptake inhibition. By blocking the reuptake of serotonin, norepinephrine, and dopamine, these compounds would increase the extracellular concentrations of these neurotransmitters, thereby enhancing synaptic signaling.
The metabolic profile of such derivatives would be influenced by the nature of the chemical modifications. The piperazine ring and its substituents can undergo various metabolic transformations, including N-dealkylation, oxidation, and conjugation. Understanding these metabolic pathways is crucial for optimizing the pharmacokinetic properties and ensuring sustained therapeutic effects.
Influence on Gene Expression and Cellular Signaling Pathways
The interaction of piperazine derivatives with their primary targets, such as kinases and receptors, can trigger downstream effects on gene expression and cellular signaling pathways. A novel piperazine derivative has been shown to induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways. nih.gov This indicates that piperazine-based compounds can have profound effects on fundamental cellular processes.
In the context of neuroscience, by modulating neurotransmitter systems, derivatives of this compound could indirectly influence the expression of genes involved in neuroplasticity, neurogenesis, and stress responses. For example, the sustained increase in synaptic serotonin levels by an SSRI can lead to the desensitization of autoreceptors and alterations in the expression of various signaling molecules.
Anticancer Research (In Vitro and Mechanistic Studies)
The piperazine scaffold is a recurring motif in a multitude of anticancer agents, valued for its ability to be readily modified to enhance interactions with various oncogenic targets. nih.gov
Assessment of Cytotoxic Effects on Cancer Cell Lines (e.g., MDA MB-231)
While direct studies on the cytotoxic effects of this compound derivatives on the triple-negative breast cancer cell line MDA-MB-231 are not widely reported, numerous studies have demonstrated the potent anticancer activity of various other piperazine derivatives against this and other cancer cell lines.
For instance, a series of 1-benzhydryl-piperazine-based HDAC inhibitors showed significant cytotoxic activity against MDA-MB-231 cells, with IC50 values in the micromolar range. nih.gov Similarly, rhodanine–piperazine hybrids have been investigated as potential anti-breast cancer agents targeting receptor tyrosine kinases, with some compounds showing selectivity for MDA-MB-231 cells. The cytotoxic potential of a novel piperazine derivative against human liver cancer cells was demonstrated to be mediated through the induction of both intrinsic and extrinsic apoptotic pathways.
The table below summarizes the cytotoxic activity of various piperazine-containing compounds against the MDA-MB-231 cell line, illustrating the potential of this chemical class in anticancer drug discovery.
| Compound Class | Specific Derivative Example | IC50 (µM) on MDA-MB-231 | Reference |
|---|---|---|---|
| 1-Benzhydryl-piperazine hydroxamic acids | Compound 7b | 10.55 | nih.gov |
| 1-Benzhydryl-piperazine hydroxamic acids | Compound 8b | 5.42 | nih.gov |
| Rhodanine–piperazine hybrids | Compound 15 | 76 | |
| Sulfamethoxazole-piperazine derivatives | Compound C-35 | 17 | |
| 2,6-Diketopiperazines | Compound 1 | Data not specified in abstract, but showed antiproliferative effect |
Investigation of Binding to Cancer-Related Proteins
The piperazine moiety is a recognized pharmacophore in medicinal chemistry, valued for its ability to interact with various biological targets through hydrogen bonding and ionic interactions. researchgate.netnih.gov Derivatives incorporating the aminopropyl-piperazine framework have been investigated for their ability to bind to and modulate the function of several proteins critical to cancer cell survival and proliferation.
Tubulin Polymerization Inhibition A significant area of investigation has been the development of piperazine-containing molecules as inhibitors of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. tandfonline.com Several series of piperazine derivatives have been shown to interfere with this process.
For instance, a series of novel arylamide derivatives featuring a piperazine linker were designed as tubulin polymerization inhibitors. tandfonline.com One of the most potent compounds, identified as MY-1121, demonstrated the ability to bind to the colchicine (B1669291) binding site of β-tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. tandfonline.comnih.gov This compound exhibited significant inhibitory effects on liver cancer cells, with IC₅₀ values of 89.42 nM for SMMC-7721 cells and 91.62 nM for HuH-7 cells. tandfonline.com Similarly, podophyllotoxin (B1678966) piperazine acetate (B1210297) ester derivatives have been synthesized, with the most active compounds also arresting the cell cycle in the G2/M phase by disrupting the microtubule network. nih.gov
| Derivative Class | Target Protein | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Arylamide-piperazine (MY-1121) | β-Tubulin | SMMC-7721 (Liver) | 89.42 nM | tandfonline.com |
| Arylamide-piperazine (MY-1121) | HuH-7 (Liver) | 91.62 nM | tandfonline.com | |
| Arylamide-piperazine (MY-1121) | MGC-803 (Gastric) | 92 nM | nih.gov | |
| Arylamide-piperazine (MY-1121) | HCT-116 (Colon) | 98 nM | nih.gov | |
| Podophyllotoxin-piperazine ester (C5) | Tubulin | MCF-7 (Breast) | 2.78 µM | nih.gov |
| Vindoline-piperazine conjugate (23) | Not specified | MDA-MB-468 (Breast) | 1.00 µM | mdpi.com |
| Vindoline-piperazine conjugate (25) | Not specified | HOP-92 (Lung) | 1.35 µM | mdpi.com |
Modulation of Apoptosis and Cell Signaling Proteins Beyond tubulin, piperazine derivatives have been shown to interact with other crucial cancer-related proteins. A piperazine-containing compound, designated PCC, was found to be cytotoxic to human liver cancer cells by inducing apoptosis through both the intrinsic and extrinsic pathways. nih.gov This was evidenced by the activation of initiator caspase-8 and caspase-9, as well as the executioner caspases 3/7. nih.gov
Furthermore, research into pancreatic cancer has identified piperazine-based compounds that function as inhibitors of far-upstream binding protein 1 (FUBP1), a regulator of the c-Myc oncogene, and as agonists for the large amino acid transporter 1 (LAT1), which is overexpressed in pancreatic cancer. ucf.edu In another study, derivatives of 1,4-bis[3-(amino-dithiocarboxy)propionyl] piperazine demonstrated selective anti-tumor activity against the HL-60 leukemia cell line. nih.gov These findings highlight the versatility of the piperazine scaffold in generating derivatives that can interact with a diverse range of cancer-associated protein targets. nih.gov
Antioxidant Properties and Potential Role
The piperazine ring is a structural component found in numerous molecules that exhibit potent antioxidant activity. researchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of many diseases, including cancer. nih.gov Antioxidants can mitigate cellular damage by scavenging free radicals.
Derivatives of the piperazine scaffold have been systematically evaluated for their antioxidant potential using various in vitro assays. A study involving a series of 1-aryl/aralkyl piperazine derivatives linked to a xanthine (B1682287) moiety assessed their free radical scavenging capabilities. nih.gov The activity was measured using DPPH (2,2′-Diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azinobis-(3-ethylbenzothiazine-6-sulfonic acid)) radical scavenging assays. The results indicated that the presence of a hydroxyl group on the aryl substituent was crucial for the antioxidant properties. nih.gov
| Piperazine Derivative | DPPH Scavenging (IC₅₀ µmol/L) | ABTS Scavenging (IC₅₀ µmol/L) | Reference |
| Compound 3a (xanthine derivative) | 371.97 | 55.87 | nih.gov |
| Compound 3c (hydroxyl-phenyl derivative) | 189.42 | 3.45 | nih.gov |
| Compound 3f (methoxy-phenyl derivative) | 420.57 | 41.04 | nih.gov |
| BHT (Standard) | 113.17 | 26.29 | nih.gov |
The literature suggests that coupling the piperazine ring to various heterocyclic systems—such as quinoline, pyridine, and pyrazine—can yield compounds with good antioxidant activity. researchgate.net Similarly, hybrid molecules incorporating piperazine and 1,3,5-triazine (B166579) motifs have demonstrated significant radical scavenging effects, with some compounds showing substantially higher inhibition of the ABTS radical cation compared to standard antioxidants like trolox (B1683679) and ascorbic acid. mdpi.com
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The development of environmentally friendly and efficient synthetic routes for piperazine (B1678402) derivatives is an ongoing area of research. mdpi.comnih.gov Future efforts concerning 4-(3-Aminopropyl)piperazin-1-amine could focus on the following:
Green Chemistry Approaches: Exploring synthetic pathways that utilize non-toxic solvents, renewable starting materials, and catalytic methods to minimize environmental impact is crucial. nih.gov Recent advancements in photoredox catalysis, including the use of organic photocatalysts, present a sustainable avenue for the synthesis of functionalized piperazines. mdpi.comresearchgate.netorganic-chemistry.org
Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes can offer improved safety, efficiency, and scalability. mdpi.com Microwave-assisted organic synthesis is another technique that can shorten reaction times and improve yields. nih.gov
One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel without isolating intermediates would streamline the synthesis, reduce waste, and lower costs. nih.gov
Integration of Advanced Spectroscopic and Imaging Techniques for Deeper Structural Understanding
A thorough understanding of the three-dimensional structure and electronic properties of this compound and its derivatives is fundamental for predicting their behavior and designing new applications.
Advanced NMR and Mass Spectrometry: While standard techniques provide basic structural information, advanced methods like two-dimensional NMR spectroscopy can offer deeper insights into the conformational dynamics of the piperazine ring and its substituents. High-resolution mass spectrometry is invaluable for precise mass determination and fragmentation analysis.
X-ray Crystallography: Obtaining single-crystal X-ray diffraction data for this compound or its derivatives would provide definitive information about its solid-state conformation, bond lengths, and bond angles. hw.ac.uk This data is crucial for computational modeling and understanding intermolecular interactions.
Fluorescence Imaging: The incorporation of fluorophores into derivatives of this compound could enable their use as probes for cellular imaging. nih.govresearchgate.net This would allow for the visualization of their uptake, distribution, and interaction with biological targets in real-time.
Expansion of High-Throughput Screening for Derivatives with Targeted Activities
The piperazine scaffold is a well-established pharmacophore found in numerous approved drugs. researchgate.net High-throughput screening (HTS) of a library of this compound derivatives could uncover new compounds with specific biological activities.
Antimicrobial and Antifungal Agents: Given the known antimicrobial properties of some piperazine-containing compounds, screening derivatives against a panel of bacteria and fungi could identify new lead compounds for anti-infective therapies. rsc.orgmdpi.com
Enzyme Inhibitors: The piperazine ring can mimic the transition states of enzymatic reactions, making its derivatives potential enzyme inhibitors. mdpi.com HTS assays could be designed to identify inhibitors of specific enzymes implicated in disease.
Receptor Ligands: Piperazine derivatives have shown affinity for various receptors, including histamine (B1213489) and sigma receptors. acs.orgnih.gov Screening against a broad range of receptors could reveal novel ligands with potential applications in neuroscience and other therapeutic areas.
Further Elucidation of Complex Mechanistic Pathways in Biological Systems
Understanding how this compound and its derivatives exert their biological effects is crucial for their rational design and optimization.
Target Identification and Validation: For any biologically active derivative, identifying its molecular target(s) is a primary objective. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed for this purpose.
Molecular Docking and Dynamics Simulations: In silico methods like molecular docking and molecular dynamics simulations can provide insights into the binding modes and interactions of these compounds with their biological targets. nih.govacs.org This information can guide the design of more potent and selective analogs. nih.gov
Cellular and In Vivo Studies: Investigating the effects of active compounds in cellular models and, subsequently, in animal models is essential to understand their mechanism of action in a physiological context. mdpi.com
Exploration of New Applications in Emerging Fields of Chemistry and Materials Science
The unique chemical properties of this compound suggest its potential for applications beyond the traditional biomedical sphere.
Polymer Chemistry: The primary amine and the secondary amines within the piperazine ring make it a suitable monomer for the synthesis of novel polymers. rsc.org These polymers could possess interesting properties for applications in drug delivery, coatings, and advanced materials.
Coordination Chemistry: The nitrogen atoms in the molecule can act as ligands, forming coordination complexes with various metal ions. These complexes could exhibit interesting catalytic, magnetic, or optical properties.
Supramolecular Chemistry: The ability of the molecule to form hydrogen bonds suggests its potential use as a building block for the construction of self-assembling supramolecular structures with defined architectures and functions. hw.ac.uk
Predictive Modeling for Structure-Property and Structure-Activity Relationships
Developing predictive models can accelerate the discovery and optimization of new compounds based on this compound.
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.commdpi.com By identifying key molecular descriptors that influence activity, these models can predict the potency of new, unsynthesized derivatives. mdpi.com
Quantitative Structure-Property Relationship (QSPR): QSPR models aim to predict the physicochemical properties of compounds, such as solubility and stability, based on their molecular structure. nih.govnih.govresearchgate.net These models are valuable for optimizing the drug-like properties of lead compounds.
Machine Learning and Artificial Intelligence: The application of machine learning algorithms to large datasets of chemical structures and biological activities can uncover complex, non-linear relationships and provide more accurate predictive models for drug discovery and materials science. mdpi.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
